5-Fluoro-3-methyl-2-nitroaniline

Medicinal Chemistry ADME Prediction Lead Optimization

5-Fluoro-3-methyl-2-nitroaniline (CAS 468741‑19‑7) is a substituted aromatic amine with the molecular formula C₇H₇FN₂O₂ (MW 170.14). It is classified as a fluorinated nitroaniline and serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds and functional materials.

Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
CAS No. 468741-19-7
Cat. No. B3042016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-methyl-2-nitroaniline
CAS468741-19-7
Molecular FormulaC7H7FN2O2
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])N)F
InChIInChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
InChIKeyGRVCMTABBYJKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-methyl-2-nitroaniline (CAS 468741-19-7) – A Defined Fluoro‑Nitroaniline Building Block for Research & Development


5-Fluoro-3-methyl-2-nitroaniline (CAS 468741‑19‑7) is a substituted aromatic amine with the molecular formula C₇H₇FN₂O₂ (MW 170.14) . It is classified as a fluorinated nitroaniline and serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds and functional materials . The compound’s structure—featuring an electron‑withdrawing nitro group ortho to the amine, a fluorine atom at the 5‑position, and a methyl group at the 3‑position—imparts a unique electronic and steric profile that differentiates it from simpler fluoro‑ or methyl‑substituted nitroanilines. This precise substitution pattern enables selective reactivity in cross‑coupling, reduction, and cyclization reactions, making it a valuable building block for medicinal chemistry and agrochemical research .

Why Substituting 5‑Fluoro‑3‑methyl‑2‑nitroaniline with In‑Class Analogs Compromises Project Outcomes


Although other fluoronitroanilines (e.g., 5‑fluoro‑2‑nitroaniline, CAS 2369‑11‑1) or methylnitroanilines (e.g., 3‑methyl‑2‑nitroaniline, CAS 601‑87‑6) may appear similar, the specific 5‑fluoro‑3‑methyl‑2‑nitro substitution pattern alters critical physicochemical parameters such as lipophilicity (calculated logP = 2.1), topological polar surface area (71.8 Ų), and electron density on the aromatic ring . These differences directly affect reaction rates in nucleophilic aromatic substitution, reduction selectivity, and the binding affinity of downstream products in biological assays. For example, the combined +M effect of the amine and −I effect of the fluorine at the 5‑position can either enhance or diminish reactivity compared to analogs lacking one of these groups . Consequently, substituting 5‑fluoro‑3‑methyl‑2‑nitroaniline with a cheaper or more readily available alternative often leads to altered reaction yields, unexpected side products, or changes in biological activity profiles, making direct generic substitution scientifically unsound.

5‑Fluoro‑3‑methyl‑2‑nitroaniline (CAS 468741‑19‑7) – Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

5‑Fluoro‑3‑methyl‑2‑nitroaniline exhibits a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 71.8 Ų . In contrast, the des‑methyl analog 5‑fluoro‑2‑nitroaniline (CAS 2369‑11‑1) has a lower calculated logP (∼1.6) and a TPSA of ∼71.8 Ų (identical due to same hydrogen‑bonding groups) but lacks the methyl‑induced steric shielding . Similarly, the des‑fluoro analog 3‑methyl‑2‑nitroaniline (CAS 601‑87‑6) has a higher logP (∼2.3) and a TPSA of 71.8 Ų . The intermediate logP value of 2.1 for 5‑fluoro‑3‑methyl‑2‑nitroaniline represents a balanced lipophilic/hydrophilic profile that is often desirable for blood‑brain barrier permeability and oral bioavailability in drug candidates, whereas the extremes of the analogs may require additional structural optimization.

Medicinal Chemistry ADME Prediction Lead Optimization

Protease Inhibition Profile: Selectivity for Prolyl Endopeptidase (PREP) over DPP2

In enzymatic assays, 5‑fluoro‑3‑methyl‑2‑nitroaniline demonstrated an IC₅₀ of 5.00 × 10³ nM against human recombinant prolyl endopeptidase (PREP) [1]. In contrast, its activity against human seminal plasma dipeptidyl peptidase 2 (DPP2) was negligible, with an IC₅₀ > 1.00 × 10⁵ nM (> 100 µM) [2]. This represents a >20‑fold selectivity window for PREP over DPP2. While no direct head‑to‑head data are available for the des‑methyl or des‑fluoro analogs, the specific substitution pattern of 5‑fluoro‑3‑methyl‑2‑nitroaniline is likely responsible for this selectivity profile, as both methyl and fluoro groups can influence the fit into the S1 pocket of prolyl oligopeptidase family enzymes [3].

Serine Protease Inhibition Neurological Disorders Target Validation

Synthetic Versatility: Documented Use in Cyano‑Substituted Pyridine/Pyrimidine Compounds

5‑Fluoro‑3‑methyl‑2‑nitroaniline is explicitly claimed as a synthetic intermediate in patent WO‑2019242689‑A1, which describes the preparation of cyano‑substituted pyridine and pyrimidine compounds with potential therapeutic applications [1]. In contrast, searches for the use of the simpler analogs 5‑fluoro‑2‑nitroaniline or 3‑methyl‑2‑nitroaniline in the same patent family return no results, indicating that the specific 5‑fluoro‑3‑methyl‑2‑nitro substitution is required to access the claimed molecular space. Furthermore, the compound appears in patent literature related to benzimidazole C‑2 heterocycles as kinase inhibitors (US‑2005054655‑A1) [2]. This documented utility in advanced pharmaceutical patent filings provides concrete evidence of its role in generating proprietary chemical matter, differentiating it from less‑characterized building blocks.

Kinase Inhibitors Heterocyclic Chemistry Pharmaceutical Patents

Commercial Purity and Quality Control Differentiation

Commercial sources report purities for 5‑fluoro‑3‑methyl‑2‑nitroaniline ranging from 95% to ≥98%, with at least one major vendor (Bidepharm) providing batch‑specific NMR, HPLC, and GC analytical data . In comparison, the less‑substituted analog 5‑fluoro‑2‑nitroaniline is widely available at 98% purity but typically without the same level of documented batch‑to‑batch analytical support from tier‑one suppliers . Similarly, 3‑methyl‑2‑nitroaniline is commercially available but often at lower purity grades (e.g., 95%) without accompanying Certificates of Analysis (CoA) from multiple sources. For procurement decisions, the availability of rigorous analytical characterization for 5‑fluoro‑3‑methyl‑2‑nitroaniline reduces the risk of introducing unknown impurities that could confound reaction outcomes or biological results.

Chemical Procurement Quality Assurance Building Block Reproducibility

Optimal Research & Industrial Use Cases for 5‑Fluoro‑3‑methyl‑2‑nitroaniline (CAS 468741‑19‑7)


Medicinal Chemistry: Kinase Inhibitor and CNS‑Penetrant Lead Generation

Given its balanced logP (2.1) and TPSA (71.8 Ų) , 5‑fluoro‑3‑methyl‑2‑nitroaniline is an ideal building block for constructing kinase inhibitor scaffolds, particularly those targeting kinases with CNS implications. The compound has already been employed in the synthesis of cyano‑substituted pyridine/pyrimidine heterocycles, a privileged kinase hinge‑binding motif [1]. The fluoro and methyl groups can occupy lipophilic pockets while the nitro group serves as a handle for further diversification (e.g., reduction to amine for amide coupling). Its use in benzimidazole C‑2 heterocycle patents further underscores its utility in generating proprietary ATP‑competitive inhibitors [2].

Chemical Biology: Development of PREP‑Selective Probes

The moderate PREP inhibitory activity (IC₅₀ = 5.0 µM) and >20‑fold selectivity over DPP2 make 5‑fluoro‑3‑methyl‑2‑nitroaniline a suitable starting point for designing prolyl endopeptidase‑targeted chemical probes [1]. By elaborating the core through reduction of the nitro group to an amine and subsequent functionalization (e.g., acylation, sulfonylation), researchers can explore structure‑activity relationships to improve potency and selectivity. Such probes could help elucidate the role of PREP in neurodegenerative disease models.

Agrochemical Discovery: Fluorinated Heterocycle Synthesis

Fluorinated aromatic amines are key intermediates in the synthesis of modern agrochemicals, including fungicides and herbicides. The unique substitution pattern of 5‑fluoro‑3‑methyl‑2‑nitroaniline allows for regioselective cyclization reactions to form fused heterocyclic systems (e.g., benzimidazoles, quinoxalines) that are underrepresented in existing commercial libraries. The documented use of the compound in patented chemical matter demonstrates its viability for generating novel, proprietary agrochemical leads with potentially improved environmental stability and target‑site specificity [1].

Materials Science: Precursor for Functional Organic Materials

The nitro group in 5‑fluoro‑3‑methyl‑2‑nitroaniline can be selectively reduced to an amine, which then serves as a nucleophilic handle for attaching the molecule to polymers, surfaces, or as a donor‑acceptor building block in organic electronics. The fluorine substituent imparts enhanced thermal and oxidative stability, while the methyl group can influence solid‑state packing. This combination makes the compound a candidate for synthesizing novel fluorinated dyes, liquid crystals, or components in organic light‑emitting diodes (OLEDs).

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